
Xamoterol hemifumarate
Overview
Description
Xamoterol hemifumarate (CAS: 73210-73-8) is a β1-adrenergic receptor (β1-AR) partial agonist with a molecular formula of C₃₆H₅₄N₆O₁₄ and a molecular weight of 794.85 g/mol . It is synthesized via stereoselective methods involving ethanol recrystallization and palladium-catalyzed deprotection . The compound exhibits moderate solubility in DMSO (80 mg/mL) and water (50 mM) .
Pharmacologically, this compound demonstrates potent β1-AR selectivity, with an EC₅₀ of 80 nM in stimulating cAMP production in neonatal rat cardiomyocytes and an EC₅₀ of 4.67 nM in enhancing spontaneous contractions in isolated rat right atria . In vivo, it increases heart rate in dogs and mice (ED₅₀ = 3.2 µg/kg and 6 µg/kg, respectively) and has been explored for heart failure treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xamoterol fumarate involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the morpholine ring: This is achieved through the reaction of diethanolamine with ethylene oxide.
Attachment of the hydroxyphenoxypropyl group: This involves the reaction of the morpholine derivative with 4-hydroxyphenoxypropyl bromide.
Formation of the carboxamide group: This is done by reacting the intermediate with ethyl chloroformate and ammonia.
Final coupling with fumaric acid: The xamoterol base is then reacted with fumaric acid to form xamoterol fumarate.
Industrial Production Methods
Industrial production of xamoterol fumarate follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and pH.
Purification: Involves crystallization and filtration to obtain high-purity xamoterol fumarate.
Quality control: Ensures the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Xamoterol hemifumarate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carboxamide group can yield amines.
Substitution: The hydroxyphenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation products: Ketones and carboxylic acids.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cardiovascular Applications
Mechanism of Action
Xamoterol acts as a partial agonist at the β1-adrenergic receptors, providing cardiac stimulation without the down-regulation associated with full agonists. It has approximately 50% intrinsic sympathomimetic activity compared to isoproterenol, making it suitable for treating heart conditions without excessive stimulation of the heart.
Clinical Studies
- Heart Failure Treatment : Xamoterol has been shown to improve myocardial performance in patients with mild to moderate heart failure. In long-term studies, patients exhibited sustained improvements in exercise duration and overall cardiac function after one year of treatment .
- Safety Profile : Clinical trials involving over 600 patients reported few adverse events directly attributable to xamoterol, indicating a favorable safety profile during both short-term and long-term use .
Pharmacokinetics and Bioavailability
Xamoterol hemifumarate is characterized by its low oral bioavailability (approximately 5%) and high polarity, which limits its central nervous system penetration. Its pharmacokinetic properties include:
- Elimination Half-life : Ranges from 16 to 27 hours.
- Bioavailability : Only about 5% when administered orally .
Research Findings
Recent research has focused on developing derivatives of xamoterol that can penetrate the blood-brain barrier more effectively while maintaining selective β1-adrenergic activity. This research aims to enhance therapeutic effects in neurological conditions without compromising cardiovascular safety .
Case Study: Long-term Efficacy in Heart Failure
A study conducted with patients suffering from left ventricular dysfunction demonstrated that xamoterol significantly improved exercise capacity and myocardial function over a one-year period without adversely affecting mortality rates .
Case Study: Safety and Tolerability
In a clinical trial involving more than 600 patients, xamoterol was well tolerated with minimal adverse effects reported, reinforcing its potential as a safer alternative for chronic heart failure management compared to traditional β-agonists .
Mechanism of Action
Xamoterol hemifumarate exerts its effects by selectively binding to and activating β1-adrenergic receptors. This partial agonist activity leads to moderate increases in myocardial contractility and improved diastolic relaxation. The compound modulates sympathetic control of the heart, providing cardiac stimulation at rest and acting as a blocker during exercise. It does not significantly affect β2-adrenergic receptors, making it a peripherally selective drug .
Comparison with Similar Compounds
Structural and Pharmacological Profiles
Xamoterol Hemifumarate vs. Other β-Adrenergic Modulators
Compound | Receptor Target | Activity | Selectivity | Key Pharmacological Data | Applications |
---|---|---|---|---|---|
This compound | β1-AR | Partial agonist | β1-selective | EC₅₀: 80 nM (cAMP), 4.67 nM (atrial contraction) | Cardiac research, cognitive studies |
S-(−)-Atenolol | β1-AR | Antagonist | β1-selective | N/A | Hypertension, arrhythmias |
Salbutamol hemisulfate | β2-AR | Full agonist | β2-selective | N/A | Asthma, COPD |
Betaxolol HCl | β1-AR | Antagonist | β1-selective | Reverses Xamoterol-induced cognitive effects | Glaucoma, hypertension |
Key Observations :
Efficacy: Xamoterol acts as a partial agonist, producing submaximal receptor activation compared to full agonists like Salbutamol. This property reduces risks of excessive cardiac stimulation . Selectivity: Unlike non-selective β-blockers (e.g., Alprenolol ), Xamoterol’s β1-selectivity minimizes off-target effects on β2-AR (e.g., bronchoconstriction) . Cognitive Effects: Unique among β1-AR modulators, Xamoterol improves cognitive function in Down syndrome models, whereas β1-antagonists like Betaxolol exacerbate deficits .
Research and Clinical Utility
- Cardiac Studies : Xamoterol’s partial agonism offers a balance between enhancing cardiac output (via β1-AR activation) and avoiding overstimulation, unlike full agonists like Dobutamine .
- Neuropharmacology : Its cognitive benefits in Ts65Dn mice contrast with β1-antagonists, suggesting receptor-specific modulation of memory pathways .
- Comparative Cost : Xamoterol is priced higher (e.g., $160/10 mg ) than older β-blockers, reflecting its specialized research applications .
Data Tables
Table 1: Molecular and Pharmacokinetic Properties
Property | This compound | S-(−)-Atenolol | Salbutamol Hemisulfate |
---|---|---|---|
Molecular Weight (g/mol) | 794.85 | 266.34 | 576.70 |
Solubility (DMSO) | 80 mg/mL | N/A | N/A |
Water Solubility | 50 mM | High | High |
EC₅₀ (Relevant Target) | 80 nM (cAMP) | N/A | N/A |
Biological Activity
Xamoterol hemifumarate, a selective partial agonist of the β1-adrenergic receptor, is recognized for its potential therapeutic applications in cardiovascular medicine, particularly in heart failure management. Its unique pharmacological profile allows it to enhance cardiac function while minimizing adverse effects associated with non-selective β-agonists.
- Molecular Formula : CHNO
- Molecular Weight : 339.387 g/mol
- CAS Number : 73210-73-8
- Melting Point : 168-169°C (decomposes)
- Solubility : Water solubility is approximately 3.46 mg/mL.
This compound acts primarily on the β1-adrenergic receptors, which are predominantly located in the heart. By activating these receptors, Xamoterol enhances myocardial contractility and improves both systolic and diastolic functions. Unlike other β-agonists, it exhibits minimal activity on β2-receptors, reducing the risk of side effects such as bronchoconstriction.
Cardiac Effects
Xamoterol has been shown to:
- Improve Cardiac Output : Clinical studies indicate that Xamoterol significantly enhances cardiac output in patients with heart failure by increasing the force of heart contractions without excessively raising heart rate .
- Modulate Sympathetic Activity : It helps regulate sympathetic nervous system activity, which is crucial in managing heart failure .
Research Findings
A notable study demonstrated that Xamoterol could improve hemodynamic parameters in patients with chronic heart failure, leading to better exercise tolerance and quality of life . Additionally, animal studies have indicated that Xamoterol may impair certain cognitive functions, such as memory retrieval, suggesting potential central nervous system effects .
Case Studies
-
Heart Failure Management :
- A clinical trial involving patients with moderate heart failure showed that administration of Xamoterol resulted in significant improvements in both systolic and diastolic functions compared to placebo controls.
- Patients reported improved exercise capacity and reduced symptoms of fatigue.
- Cognitive Effects :
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other common β1-adrenoceptor agonists:
Compound | Selectivity | Cardiac Output Improvement | Side Effects |
---|---|---|---|
Xamoterol | High | Significant | Minimal (CNS effects) |
Dobutamine | Moderate | Significant | Tachycardia, arrhythmias |
Isoproterenol | Low | Moderate | Tachycardia, bronchospasm |
Q & A
Basic Research Questions
Q. How should experimental designs evaluate the partial β1-adrenergic receptor agonism of xamoterol hemifumarate in vitro?
To assess partial agonism, researchers can:
- Use cAMP accumulation assays in neonatal rat cardiomyocytes, where this compound exhibits an EC50 of 80 nM .
- Measure spontaneous contraction rates in isolated rat right atria (EC50 = 4.67 nM) to quantify cardiac tissue response .
- Compare dose-response curves with full agonists (e.g., isoproterenol) to confirm partial efficacy. Include control experiments with β1-selective antagonists (e.g., bisoprolol) to validate receptor specificity.
Q. What methodologies ensure solubility and stability of this compound in aqueous and DMSO-based solutions?
- Solubility : Dissolve in DMSO (80 mg/mL) or water (50 mM) with sonication to enhance dissolution .
- Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles. In solution, use within 24 hours to prevent degradation . Avoid exposure to strong oxidizers, which may alter chemical integrity .
Q. How can researchers validate chemical purity and structural identity of synthesized this compound?
- Chromatography : Use HPLC with UV detection (λ = 220–280 nm) to confirm purity ≥97% .
- Spectroscopy : Employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular structure (C₃₆H₅₄N₆O₁₄, MW 794.37) .
- Melting point analysis : Confirm consistency with literature values (168–169°C) .
Advanced Research Questions
Q. How do structural modifications at the β1-adrenergic receptor’s transmembrane domain influence xamoterol’s selectivity?
- Site-directed mutagenesis : Replace isoleucine I118 in transmembrane helix 2 with alanine to assess binding affinity changes. Studies show I118 is critical for selective β1-binding of xamoterol and analogs .
- Molecular docking : Use computational models (e.g., AutoDock Vina) to simulate interactions between xamoterol and β1-receptor residues. Compare binding energies with β2/β3 subtypes to explain selectivity .
Q. How should contradictory data on xamoterol’s hemodynamic effects across animal models be reconciled?
- Dose-dependent analysis : In dogs, xamoterol increases heart rate at ED50 = 3.2 µg/kg, while in rats, higher doses (ED50 = 6 µg/kg) are required. Adjust species-specific dosing protocols to account for metabolic differences .
- Receptor density quantification : Use radioligand binding assays (e.g., ³H-CGP 12177) to measure β1-receptor density in target tissues, as variations may explain efficacy disparities .
Q. What strategies optimize enantiomeric purity in xamoterol derivative synthesis?
- Chiral resolution : Separate (R)- and (S)-enantiomers via recrystallization in ethanol, as described for (S)-xamoterol hemifumarate .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during epoxide ring-opening steps to enhance enantiomeric excess (ee) >99% .
Q. Methodological Considerations
Q. How should researchers address gaps in toxicological and ecotoxicological data for this compound?
- Acute toxicity assays : Conduct OECD Guideline 423 studies in rodents to establish LD50 values (currently unspecified in safety data sheets) .
- Environmental risk mitigation : Avoid direct environmental release; use closed-system experiments to prevent contamination via lab wastewater .
Q. What statistical approaches are recommended for analyzing xamoterol’s arrhythmia-β1-adrenergic stimulation correlation?
Properties
IUPAC Name |
but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDVGROSOZBGOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N6O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73210-73-8 | |
Record name | Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.